Carbanide;trichlorotantalum
Description
Carbanide;trichlorotantalum refers to a class of tantalum(V) complexes containing carbanide ligands (e.g., aminopyridinato groups) and three chloride ligands. These compounds, such as bis(2-benzylaminopyridinato)trichlorotantalum(V) (Compound 1) and trichlorobis[2,6-di(phenylamino)pyridinato-N,N']tantalum(V) (Compound 2), are synthesized for catalytic applications, particularly in ethene polymerization . Their structure features a central tantalum atom bonded to nitrogen-donor ligands and chlorides, enabling high reactivity when activated by co-catalysts like methylaluminoxane (MAO) .
Properties
CAS No. |
41453-05-8 |
|---|---|
Molecular Formula |
C2H6Cl3Ta-2 |
Molecular Weight |
317.37 g/mol |
IUPAC Name |
carbanide;trichlorotantalum |
InChI |
InChI=1S/2CH3.3ClH.Ta/h2*1H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI Key |
GZBTYAPIEVBOLB-UHFFFAOYSA-K |
Canonical SMILES |
[CH3-].[CH3-].Cl[Ta](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;trichlorotantalum typically involves the reaction of a carbanide source with a tantalum chloride precursor. One common method is the reaction of a lithium carbanide with tantalum pentachloride under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the handling of reactive intermediates and the control of reaction conditions are critical to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbanide;trichlorotantalum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: Reduction reactions can yield lower oxidation state tantalum species.
Substitution: The chlorine atoms in the trichlorotantalum moiety can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organotantalum compounds.
Scientific Research Applications
Carbanide;trichlorotantalum has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: this compound is used in the development of advanced materials, including high-performance alloys and coatings.
Mechanism of Action
The mechanism by which carbanide;trichlorotantalum exerts its effects involves the interaction of the carbanide anion with various molecular targets. The carbanide anion acts as a nucleophile, attacking electrophilic centers in target molecules. This can lead to the formation of new bonds and the modification of existing molecular structures. The trichlorotantalum moiety can also participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic reactions.
Comparison with Similar Compounds
Research Implications and Industrial Relevance
- Catalysis : this compound complexes bridge the gap between metallocenes and cheaper alternatives, offering scalable PE production with controlled polymer properties .
- Challenges : Sensitivity to moisture and air necessitates stringent handling, unlike robust metallocene systems .
- Future Directions: Hybrid ligands (e.g., mixed aminopyridinato-cyclopentadienyl) could enhance activity while reducing co-catalyst dependency .
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